

# Spectroscopic and Structural Elucidation of 5-Vinyl-1H-tetrazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-vinyl-1H-tetrazole

Cat. No.: B1266350

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This technical guide provides an in-depth overview of the spectroscopic data for **5-vinyl-1H-tetrazole**, a molecule of significant interest for the development of nitrogen-rich polymers and as a reagent in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Spectroscopic Data Analysis

The structural identity and purity of synthesized **5-vinyl-1H-tetrazole** have been confirmed through a comprehensive analysis involving NMR, IR, and high-resolution mass spectrometry. The quantitative data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded to elucidate the carbon-hydrogen framework of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Vinyl-1H-tetrazole**[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Multiplicity & Coupling Constant (J, Hz)	Number of Protons	Assignment
16.00	s (singlet)	1H	N-H (tetrazole ring)
6.80 - 6.86	dd (doublet of doublets), J = 17.8, 11.3	1H	=C-H (vinyl)
6.24 - 6.27	dd (doublet of doublets), J = 17.8, 0.9	1H	=CH <sub>2</sub> (vinyl, trans)
5.80 - 5.83	dd (doublet of doublets), J = 11.3, 0.9	1H	=CH <sub>2</sub> (vinyl, cis)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Vinyl-1H-tetrazole**[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
154.10	C5 (tetrazole ring)
125.16	=C-H (vinyl)
120.37	=CH <sub>2</sub> (vinyl)

## Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule. Key vibrational modes are detailed below.

Table 3: Key IR Absorption Bands for **5-Vinyl-1H-tetrazole** (KBr Pellet)[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment
2872.13, 2924.2, 2998.5	C-H stretching vibrations of the vinyl group
1645.3	C=C stretching of the vinyl fragment
1559.51	Symmetric CH-CH <sub>2</sub> deformation
1371.45	Symmetric CH-CH <sub>2</sub> deformation
1050.3 - 1248.0	Tetrazole ring stretching vibrations
962.5	Tetrazole ring bending vibrations
935.5	CH <sub>2</sub> torsional vibrations
781.2	Vinyl fragment and ring torsional vibrations

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, and tandem MS (MS/MS) was employed to study its fragmentation pattern.

Table 4: High-Resolution and Tandem Mass Spectrometry Data for **5-Vinyl-1H-tetrazole**[\[1\]](#)

Ion	m/z (Experimental)	m/z (Theoretical)	Description
[M+H] <sup>+</sup>	97.05087	97.05087	Protonated molecular ion
Fragment 1	69	-	Product ion from elimination of N <sub>2</sub>
Fragment 2	54	-	Product ion from elimination of HN <sub>3</sub>

## Experimental Protocols

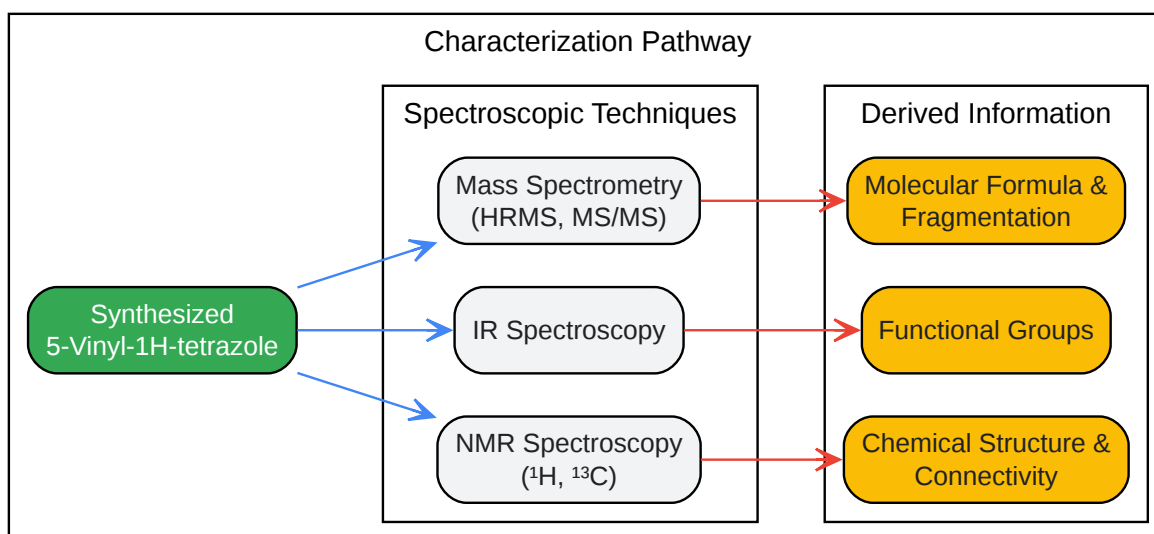
The data presented in this guide were obtained using the following methodologies.

## Synthesis of 5-Vinyl-1H-tetrazole[\[1\]](#)

The synthesis of **5-vinyl-1H-tetrazole** was achieved via a two-stage method.

- Stage 1: 5-( $\beta$ -dimethylaminoethyl)tetrazole was prepared through the 1,3-dipolar cycloaddition of dimethylammonium azide to  $\beta$ -dimethylaminopropionitrile in dimethylformamide (DMF).
- Stage 2: The resulting intermediate underwent exhaustive alkylation of the terminal dimethylamino group in an aqueous solution, followed by elimination to yield the vinyl group.

Purification: The crude product was purified by crystallization. The compound was dissolved in chloroform at a temperature not exceeding 50°C, followed by hot filtration. The colorless crystals obtained upon cooling were filtered under vacuum and dried.



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## References

- 1. mdpi.com [mdpi.com]
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